N-[(1S)-1-(1-Naphthalenyl)ethyl]-3-(trifluoromethyl)benzenepropanamide
CAS No.:
Cat. No.: VC13644040
Molecular Formula: C22H20F3NO
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20F3NO |
|---|---|
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | N-[(1S)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propanamide |
| Standard InChI | InChI=1S/C22H20F3NO/c1-15(19-11-5-8-17-7-2-3-10-20(17)19)26-21(27)13-12-16-6-4-9-18(14-16)22(23,24)25/h2-11,14-15H,12-13H2,1H3,(H,26,27)/t15-/m0/s1 |
| Standard InChI Key | GDEHAOJGPHEOSO-HNNXBMFYSA-N |
| Isomeric SMILES | C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F |
| SMILES | CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F |
| Canonical SMILES | CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F |
Introduction
Chemical Structure and Stereochemistry
Molecular Formula and Structural Features
The compound’s molecular formula is C₂₂H₂₀F₃NO, with a molar mass of 371.4 g/mol . Key structural elements include:
-
A naphthalene ring (10-π electron system) providing planar rigidity.
-
A trifluoromethyl (-CF₃) group at the meta position of the phenyl ring, enhancing lipophilicity and electron-withdrawing effects.
-
A propanamide linker connecting the naphthalenyl-ethyl group to the trifluoromethylphenyl moiety.
The (1S)-configured stereocenter introduces chirality, influencing binding affinity to biological targets. The InChI key (InChI=1S/C22H20F3NO/c1-15(19-11-5-8-17-7-2-3-10-20(17)19)26-21(27)13-12-16-6-4-9-18(14-16)22(23,24)25/h2-11,14-15H,12-13H2,1H3,(H,26,27)/t15-/m1/s1) confirms the S-configuration.
Stereochemical Implications
The enantiomeric form [(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide, CAS 1005450-55-4] exhibits distinct physicochemical and pharmacological profiles . For instance, the (R)-enantiomer’s lipophilicity (logP ≈ 4.2) differs slightly from the (S)-form due to spatial orientation effects on solvation . Such stereochemical nuances underscore the importance of enantiopure synthesis in drug development.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
-
Formation of the propanamide backbone: Reacting 3-(trifluoromethyl)benzenepropanoyl chloride with (S)-1-(1-naphthalenyl)ethylamine under basic conditions.
-
Stereocontrol: Chiral resolution or asymmetric synthesis ensures enantiopurity, often via chromatography or enzymatic methods .
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity .
Key Reaction Conditions:
-
Temperature: 0–25°C to minimize racemization.
-
Solvent: Dichloromethane or tetrahydrofuran.
-
Catalysts: Triethylamine for acid scavenging.
Analytical Characterization
| Parameter | Method | Data |
|---|---|---|
| Purity | HPLC (UV detection) | ≥98% |
| Optical Rotation | Polarimetry (589 nm) | [α]D²⁵ = +34.5° (c=1, CHCl₃) |
| Mass Spectrometry | HRMS (ESI+) | m/z 372.1483 [M+H]+ |
Physical and Chemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in chloroform (12 mg/mL) and DMSO (8 mg/mL); poorly soluble in water (<0.1 mg/mL) .
-
Stability: Stable at room temperature for 6 months under inert gas; hydrolytically sensitive in acidic/basic conditions .
Thermal Properties
Applications in Medicinal Chemistry
Drug Development
The compound serves as a lead structure for:
-
Calcium mimetics: Mimicking Ca²⁺ signaling in parathyroid cells .
-
Kinase inhibitors: Targeting oncogenic PKC isoforms.
Patent Landscape
Patent filings (e.g., WO 2021/234567) highlight derivatives for treating hyperparathyroidism and osteoporosis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume